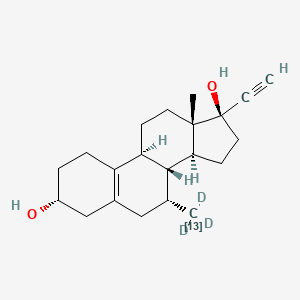
(3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3 is a synthetic steroid derivative. This compound is characterized by the presence of isotopic labeling with carbon-13 and deuterium, which makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol involves multiple steps, including the introduction of isotopic labels. The process typically starts with the preparation of the steroid backbone, followed by the selective introduction of hydroxyl groups and isotopic labels. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include rigorous purification steps, such as chromatography, to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.
Applications De Recherche Scientifique
The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic tracing experiments to study biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new synthetic routes and production methods for steroid derivatives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway through various biochemical processes, providing insights into its effects at the molecular level. The compound may act by binding to steroid receptors, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3a,7a,17a)-3,17-Dihydroxy-19-norpregn-5(10)-en-20-yl-3-one
- (3a,7a,17a)-7-Methyl-19-norpregn-5(10)-en-20-yne-3,17-diol
Uniqueness
The unique aspect of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol lies in its isotopic labeling. This feature allows for precise tracking and analysis in various research applications, making it a valuable tool for scientists studying complex biochemical processes.
Propriétés
Formule moléculaire |
C21H30O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7-(trideuterio(113C)methyl)-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
Clé InChI |
YLEUWNOTNJZCBN-XOIKGWHISA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
SMILES canonique |
CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


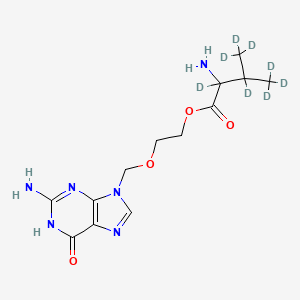
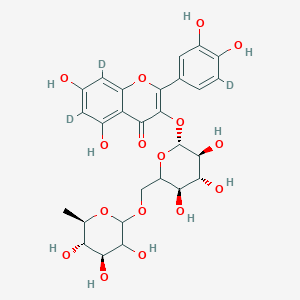
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
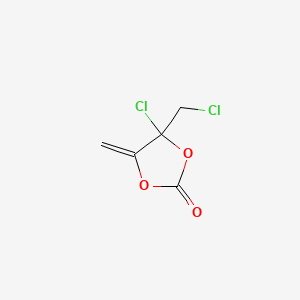



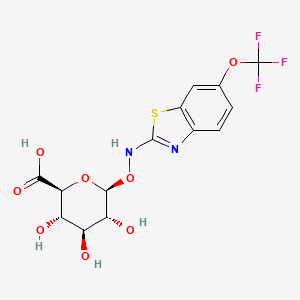

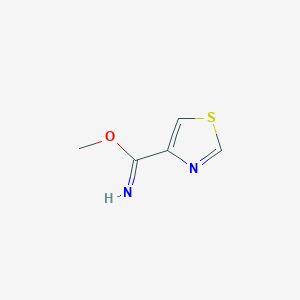
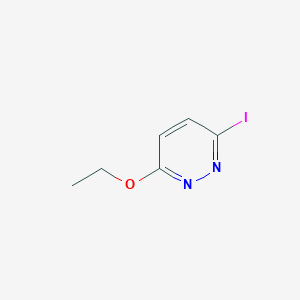
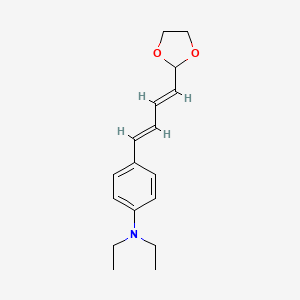

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
